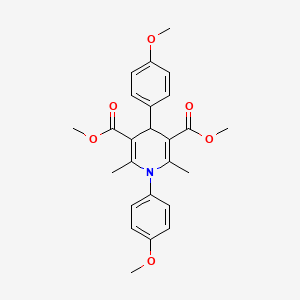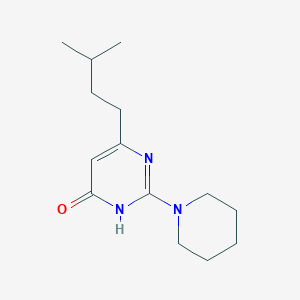![molecular formula C24H28N2O5 B5963120 methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5963120.png)
methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate, also known as JNJ-10181457, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various neurological disorders. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in regulating cellular processes such as neurotransmitter release, calcium signaling, and ion channel activity.
作用機序
Methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate exerts its pharmacological effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. The binding of methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate to the sigma-1 receptor modulates its activity, leading to changes in intracellular calcium signaling, neurotransmitter release, and ion channel activity. The exact mechanism by which methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate exerts its neuroprotective effects is not fully understood, but it is thought to involve the modulation of mitochondrial function and the inhibition of oxidative stress.
Biochemical and Physiological Effects:
methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects. In preclinical studies, methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been found to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
Methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has several advantages as a research tool. It is a selective sigma-1 receptor antagonist, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has also been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, there are some limitations to the use of methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate in lab experiments. It is a relatively new compound, and its full pharmacological profile is not yet fully understood. There is also a lack of data on its safety and efficacy in humans, which limits its potential use as a therapeutic agent.
将来の方向性
There are several potential future directions for the study of methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been found to have analgesic effects in preclinical studies, and further research is needed to determine its potential use in humans. Another potential area of interest is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been found to have neuroprotective effects in preclinical studies, and further research is needed to determine its potential use in humans. Overall, methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has the potential to be a valuable research tool and a promising therapeutic agent for various neurological disorders.
合成法
The synthesis of methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group using a suitable protecting group. Next, the amine group is protected using a Boc (tert-butyloxycarbonyl) group. The protected intermediate is then subjected to a series of reactions, including amidation, deprotection, and esterification, to yield the final product. The synthesis of methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
Methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. The sigma-1 receptor, which is the primary target of methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate, has been implicated in the pathogenesis of these disorders. In preclinical studies, methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. methyl 2-({[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate has also been found to enhance the efficacy of other drugs used in the treatment of neurological disorders.
特性
IUPAC Name |
methyl 2-[[3-(3-propan-2-yloxybenzoyl)piperidine-1-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-16(2)31-19-10-6-8-17(14-19)22(27)18-9-7-13-26(15-18)24(29)25-21-12-5-4-11-20(21)23(28)30-3/h4-6,8,10-12,14,16,18H,7,9,13,15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOCYPQQCIMLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B5963072.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5963076.png)
![N-{[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963080.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B5963088.png)
![1-(3-chloro-4-methylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963095.png)
![2-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5963104.png)

![N-[2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]acetamide](/img/structure/B5963121.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-3-phenylpropanamide](/img/structure/B5963123.png)
![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5963126.png)
![1-[1-(3-cyclopentylpropyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5963130.png)
